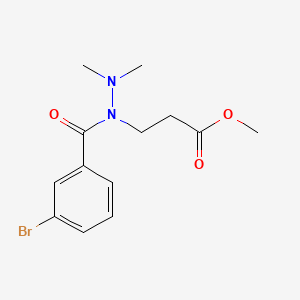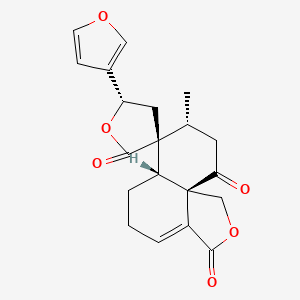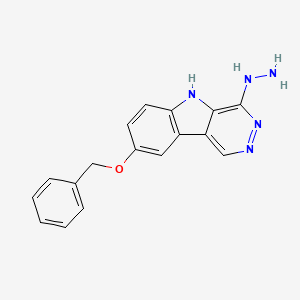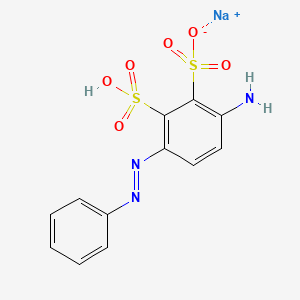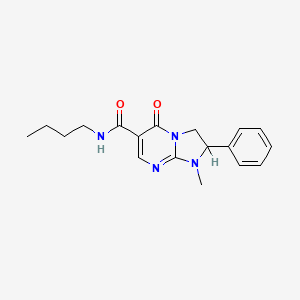![molecular formula C12H15CaCl3N2O2 B12753530 calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride CAS No. 171199-30-7](/img/structure/B12753530.png)
calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium chloride, compd with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride is a complex chemical compound that combines the properties of calcium chloride with an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride typically involves the reaction of calcium chloride with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the desired compound. The reaction conditions often include the use of solvents such as toluene and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency and yield, potentially involving continuous flow systems to maintain consistent production rates .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: Depending on the reaction conditions, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions will vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound will depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different substituted derivatives, while oxidation or reduction reactions will produce oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Calcium chloride, compd
Wirkmechanismus
The mechanism of action of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with various molecular targets. The calcium ion (Ca2+) plays a crucial role in many biological processes, including signal transduction and enzyme activation . The organic moiety of the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium chloride: A common salt used in various applications, including as a desiccant and in deicing.
N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride: An organic compound that can be used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
The uniqueness of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride lies in its combination of calcium chloride with an organic moiety, providing a compound with both inorganic and organic properties. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
171199-30-7 |
|---|---|
Molekularformel |
C12H15CaCl3N2O2 |
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C12H15ClN2O2.Ca.2ClH/c1-3-7-11(13)14-17-12(16)15(2)10-8-5-4-6-9-10;;;/h4-6,8-9H,3,7H2,1-2H3;;2*1H/q;+2;;/p-2/b14-11-;;; |
InChI-Schlüssel |
DIJKSDLRHKAWGK-MKQFFWQFSA-L |
Isomerische SMILES |
CCC/C(=N/OC(=O)N(C)C1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CCCC(=NOC(=O)N(C)C1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


